

# Structure-Activity Relationship of N-Substituted 4-Aminophenylsulfonamide Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: *N-tert-Butyl 4-Aminophenylsulfonamide*

Cat. No.: B031986

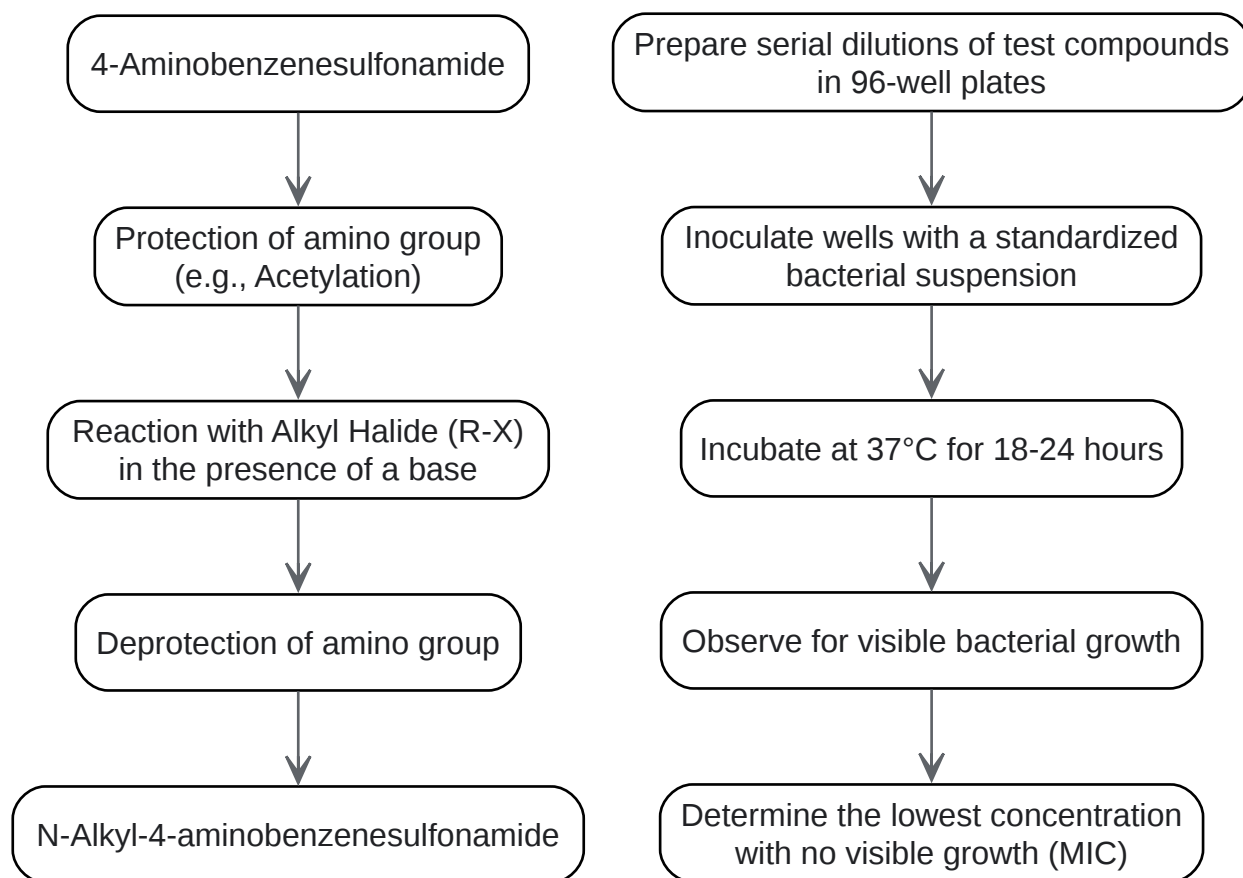
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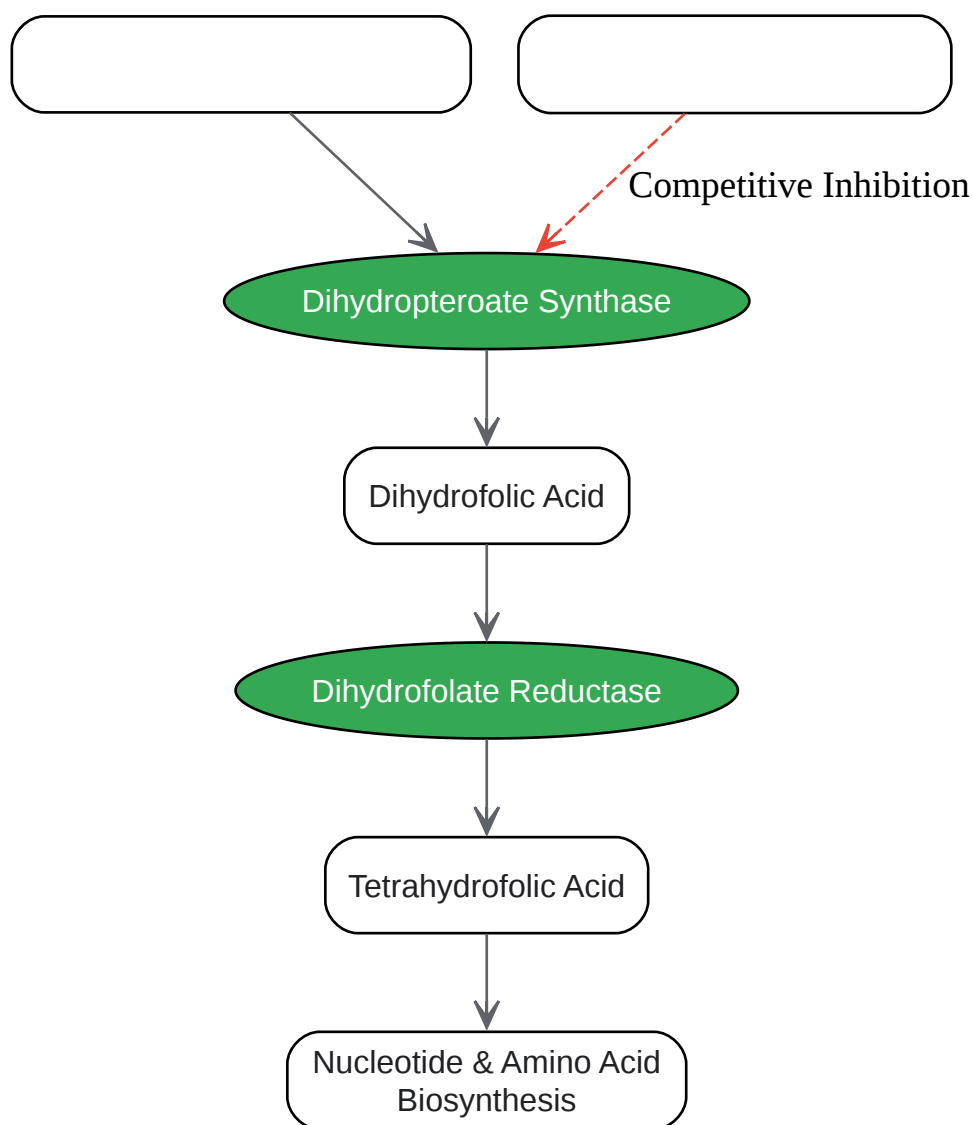
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-substituted 4-aminophenylsulfonamide analogs, with a focus on their antimicrobial properties. Due to a lack of specific published SAR studies on **N-tert-Butyl 4-Aminophenylsulfonamide**, this document presents data on a closely related series of N-alkyl-4-aminobenzenesulfonamide derivatives to elucidate the impact of structural modifications on antibacterial efficacy. The information herein is intended to guide researchers in the design and development of novel sulfonamide-based therapeutic agents.

## Core Structure and Analogs

The fundamental structure of the compounds discussed is based on the 4-aminobenzenesulfonamide core, with variations in the substituent at the N1 position of the sulfonamide group. The general structure is depicted below:





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